![molecular formula C21H18N4O B2658934 2-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 862811-59-4](/img/structure/B2658934.png)
2-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
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Overview
Description
This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity .
Synthesis Analysis
2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides, the structures of which were established on the basis of X-ray structural analysis, reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine . 2-Methylimidazo[1,2-a]pyridine further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Molecular Structure Analysis
The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeded with a substitution of hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide . The structure of this compound was established on the basis of X-ray structural analysis .Chemical Reactions Analysis
The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine led to the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide . This reaction involved the elimination of bromine radical and the formation of 2-imino-1-propargyl-pyridine .Scientific Research Applications
Antimalarial Activity
TCMDC-125138, which contains a quinazolinedione core, exhibits promising antimalarial activity . It has been described in the GlaxoSmithKline (GSK) report . The compound was evaluated for its antimalarial activity against P. falciparum 3D7 .
Anticancer Activity
The compound has also been associated with anticancer activity . The synthesized TCMDC-125138 was evaluated for its antiproliferative activity against the MCF-7 cell line .
Anti-inflammatory Activity
Indole derivatives, which are structurally similar to TCMDC-125138, have been found to possess anti-inflammatory activities . Although specific studies on TCMDC-125138 are not available, it’s plausible that it may also exhibit similar properties.
Antiviral Activity
Indole derivatives have been reported to exhibit antiviral activities . Given the structural similarity of TCMDC-125138 to indole derivatives, it’s possible that TCMDC-125138 may also have antiviral properties.
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidine derivatives, which are structurally similar to TCMDC-125138, have demonstrated high antimicrobial activities . It’s plausible that TCMDC-125138 may also exhibit similar antimicrobial properties.
Antibacterial Activity
Thiazolo[3,2-a]pyrimidine derivatives have shown high antibacterial activities . Given the structural similarity of TCMDC-125138 to these derivatives, it’s possible that TCMDC-125138 may also have antibacterial properties.
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Future Directions
properties
IUPAC Name |
2-methyl-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-14-7-3-4-10-18(14)20(26)23-17-9-5-8-16(13-17)19-15(2)25-12-6-11-22-21(25)24-19/h3-13H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKDPQASEWGSLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=C(N4C=CC=NC4=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide |
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